Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate
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Overview
Description
Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a cyclopropylfuran moiety, a cyclopentyl ring, and an ethyl acetate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate typically involves multiple steps:
Formation of the Cyclopropylfuran Moiety: This can be achieved through a cyclopropanation reaction of a suitable furan derivative using reagents like diazomethane or Simmons-Smith reagents.
Amidation Reaction: The cyclopropylfuran derivative is then reacted with cyclopentylamine to form the amide bond. This step often requires coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Esterification: Finally, the product is esterified with ethyl acetate under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkoxides, amines, thiols
Major Products
Oxidation: Oxidized derivatives of the furan ring
Reduction: Reduced amide to amine
Substitution: Various substituted esters
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors, due to its structural similarity to known bioactive molecules.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for functional materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism by which Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylfuran moiety could play a crucial role in these interactions, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[1-[(2-furancarbonyl)amino]cyclopentyl]acetate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclohexyl]acetate: Contains a cyclohexyl ring instead of a cyclopentyl ring, which could influence its steric properties and interactions with other molecules.
Uniqueness
Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate is unique due to the presence of the cyclopropylfuran moiety, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-14(19)11-17(8-3-4-9-17)18-16(20)13-7-10-22-15(13)12-5-6-12/h7,10,12H,2-6,8-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQISOXYHVMTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)NC(=O)C2=C(OC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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